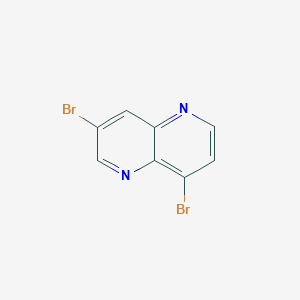

3,8-Dibromo-1,5-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,8-Dibromo-1,5-naphthyridine is a chemical compound with the CAS Number: 154015-16-4 . It has a molecular weight of 287.94 . The compound is a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 3,8-Dibromo-1,5-naphthyridine, has been a subject of research in the last 18 years . A Suzuki cross-coupling between 4,8-dibromo-1,5-naphthyridine and the corresponding boronic acids has been used to synthesize 4,8-substituted 1,5-naphthyridines .Molecular Structure Analysis

The InChI Code for 3,8-Dibromo-1,5-naphthyridine is 1S/C8H4Br2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H .Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis

3,8-Dibromo-1,5-naphthyridine is a white to yellow solid . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

The field of organic electronics benefits from the unique properties of 3,8-dibromo-1,5-naphthyridines:

- Blue-Emitting Materials : Certain derivatives serve as blue or blue-green emitters in OLEDs, contributing to the development of high-efficiency displays and lighting devices .

Materials Science and Organic Semiconductors

These compounds find applications in materials science:

- Hole-Injecting/Transport Materials : They also play a role in enhancing hole injection and transport properties in semiconductors .

Catalysis and Synthetic Chemistry

Recent advances include:

Safety and Hazards

Zukünftige Richtungen

4,8-substituted 1,5-naphthyridines, which can be synthesized from 3,8-Dibromo-1,5-naphthyridine, have been identified as promising blue-emitting (or blue-green-emitting) materials, electron-transport materials, and hole-injecting/hole-transport materials for applications in developing high-efficiency OLEDs .

Wirkmechanismus

Target of Action

It is known that 1,5-naphthyridine derivatives, to which 3,8-dibromo-1,5-naphthyridine belongs, exhibit a great variety of biological activities . This suggests that 3,8-Dibromo-1,5-naphthyridine may interact with multiple biological targets.

Mode of Action

It is known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that 3,8-Dibromo-1,5-naphthyridine may undergo similar reactions.

Biochemical Pathways

Given the biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that 3,8-Dibromo-1,5-naphthyridine interacts with multiple biochemical pathways.

Result of Action

Given the biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that 3,8-Dibromo-1,5-naphthyridine has significant molecular and cellular effects.

Eigenschaften

IUPAC Name |

3,8-dibromo-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJHKNUMXALBDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Dibromo-1,5-naphthyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-propylurea](/img/structure/B2697997.png)

![5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride](/img/structure/B2698005.png)

![2-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2698008.png)

![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/no-structure.png)